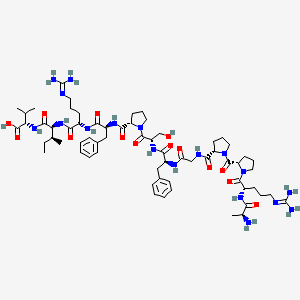![molecular formula C13H10O4S B14514613 [3-(Thiophene-2-carbonyl)phenoxy]acetic acid CAS No. 62810-11-1](/img/structure/B14514613.png)
[3-(Thiophene-2-carbonyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Thiophene-2-carbonyl)phenoxy]acetic acid: is an organic compound that features a thiophene ring, a phenoxy group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [3-(Thiophene-2-carbonyl)phenoxy]acetic acid typically begins with thiophene-2-carboxylic acid and phenol.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Materials Science: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of [3-(Thiophene-2-carbonyl)phenoxy]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carbonyl and phenoxy groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Thiophene-2-acetic acid: Shares the thiophene ring but lacks the phenoxy group.
Thiophene-3-acetic acid: Another isomer with the acetic acid moiety attached at a different position on the thiophene ring.
Phenoxyacetic acid: Contains the phenoxy group but lacks the thiophene ring.
Uniqueness:
Structural Features: The combination of the thiophene ring, phenoxy group, and acetic acid moiety makes [3-(Thiophene-2-carbonyl)phenoxy]acetic acid unique.
Reactivity: The presence of both electron-rich and electron-deficient regions in the molecule allows for diverse chemical reactivity.
Applications: Its unique structure enables a wide range of applications in various fields, from catalysis to drug development.
Propriétés
Numéro CAS |
62810-11-1 |
|---|---|
Formule moléculaire |
C13H10O4S |
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
2-[3-(thiophene-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H10O4S/c14-12(15)8-17-10-4-1-3-9(7-10)13(16)11-5-2-6-18-11/h1-7H,8H2,(H,14,15) |
Clé InChI |
IABZQGAZWFJIEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCC(=O)O)C(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)

![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)







